molecular formula C9H7IN2 B13945836 6-Ethenyl-3-iodo-1H-indazole

6-Ethenyl-3-iodo-1H-indazole

Katalognummer: B13945836
Molekulargewicht: 270.07 g/mol
InChI-Schlüssel: OQBUWVZVEPNQBT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-Ethenyl-3-iodo-1H-indazole is a high-purity chemical intermediate designed for research and development applications, particularly in medicinal and organic chemistry. The indazole scaffold is recognized as a privileged structure in drug discovery, present in several approved therapeutics and clinical candidates for its diverse biological activities . This compound features a reactive iodo substituent at the 3-position and an ethenyl group at the 6-position of the indazole core. The iodine atom makes it a valuable substrate for metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Heck reactions, enabling the rapid exploration of chemical space and the synthesis of more complex molecules . The ethenyl group can serve as a versatile handle for further functionalization or conjugation. As a key building block, 6-Ethenyl-3-iodo-1H-indazole is intended for the synthesis of novel compounds targeting various disease pathways. Indazole derivatives are frequently investigated as kinase inhibitors, anti-cancer agents, and anti-inflammatory compounds, making this intermediate a valuable tool for generating new lead structures in hit-to-lead optimization campaigns . Researchers can leverage this compound to create targeted libraries for high-throughput screening or to develop potential candidates for oncology and other therapeutic areas. Please note: The specific research applications, mechanism of action, and biological data for this exact compound are not available in the public domain. The information presented is based on the general properties of similar iodinated indazole derivatives. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Eigenschaften

Molekularformel

C9H7IN2

Molekulargewicht

270.07 g/mol

IUPAC-Name

6-ethenyl-3-iodo-2H-indazole

InChI

InChI=1S/C9H7IN2/c1-2-6-3-4-7-8(5-6)11-12-9(7)10/h2-5H,1H2,(H,11,12)

InChI-Schlüssel

OQBUWVZVEPNQBT-UHFFFAOYSA-N

Kanonische SMILES

C=CC1=CC2=NNC(=C2C=C1)I

Herkunft des Produkts

United States

Vorbereitungsmethoden

Step 1: Preparation of 3-Iodo-6-nitro-1H-indazole (Precursor)

According to WO2006048745A1, the iodination at the 3-position can be achieved by reacting 6-nitroindazole with iodine in the presence of a base such as potassium carbonate in a polar aprotic solvent like N,N-dimethylformamide (DMF). This reaction proceeds under mild conditions, typically at room temperature for 3 hours, yielding 3-iodo-6-nitro-1H-indazole as an intermediate.

  • Reagents and Conditions:

    • 6-Nitroindazole
    • Iodine (I2), 1.5 equivalents
    • Potassium carbonate (K2CO3), 2 equivalents
    • DMF as solvent
    • Room temperature, 3 hours
  • Key Notes:

    • The nitro group at the 6-position directs iodination selectively to the 3-position.
    • The reaction mixture is quenched with sodium dithionite (Na2S2O4) and potassium carbonate aqueous solution to precipitate the product.
    • Yield reported: approximately 71.2% for similar iodinated indazoles.

Step 2: Functionalization of the 6-Position with an Ethenyl Group

The installation of the ethenyl substituent at the 6-position is commonly performed via a Heck coupling reaction between the 3-iodo-6-nitro-1H-indazole intermediate and an appropriate vinyl derivative.

  • Typical Heck Reaction Conditions:
    • Catalyst: Palladium(II) acetate (Pd(OAc)2)
    • Ligand: Tri-o-tolylphosphine
    • Base: N,N-diisopropylethylamine
    • Solvent: DMF
    • Temperature: Elevated, often reflux or 80–120 °C
    • Time: Several hours until completion

This reaction couples the vinyl group to the 6-position, replacing the nitro group after further transformations if necessary.

  • Protecting Groups:
    • The nitrogen at the 1-position of the indazole ring is often masked with a protecting group such as tetrahydropyran-2-yl to prevent side reactions.
    • Protecting groups are removed after coupling to yield the target compound.

Alternative Route: Direct Iodination of 6-Bromo-1H-indazole Followed by Vinylation

Another synthetic route involves:

  • Starting from 6-bromo-1H-indazole.
  • Iodinating at the 3-position using iodine and base (KOH) in DMF at room temperature for 3 hours, yielding 6-bromo-3-iodo-1H-indazole in ~71% yield.
  • Subsequent Suzuki or Heck coupling reactions to replace the 6-bromo substituent with an ethenyl group.

This method provides an alternative pathway to install the ethenyl group at the 6-position after iodination at the 3-position.

Synthesis of 6-Iodo-1H-indazole as a Key Intermediate

The preparation of 6-iodo-1H-indazole, a closely related compound, involves copper(I)-catalyzed iodination of 6-bromo-1H-indazole with potassium iodide in 1,4-dioxane under reflux for 48 hours. This method uses tetrabutylammonium iodide as a phase transfer catalyst and N,N-dimethylethylenediamine as a ligand for copper(I).

  • Reaction Conditions:

    • 6-Bromo-1H-indazole (5 g scale)
    • Potassium iodide (13.38 g)
    • Copper(I) iodide (0.51 g)
    • Tetrabutylammonium iodide (0.2 g)
    • N,N-dimethylethylenediamine (0.47 g)
    • 1,4-Dioxane (50 mL)
    • Reflux for 48 hours
  • Workup:

    • Filtration and washing with 1,4-dioxane
    • Concentration of filtrate
    • Extraction with ethyl acetate
    • Washing organic phase with aqueous ammonia
    • Recrystallization from acetonitrile
  • Yield: Approximately 85% of 6-iodo-1H-indazole.

This intermediate can be further functionalized at the 3-position or 6-position as needed.

Summary Table of Key Preparation Steps and Conditions

Step Starting Material Reagents & Catalysts Solvent Conditions Yield (%) Notes
3-Iodination at C-3 6-Nitroindazole Iodine, K2CO3 DMF Room temp, 3 h ~71 Selective iodination at C-3, nitro directs regioselectivity
Heck coupling for ethenyl 3-Iodo-6-nitro-1H-indazole Pd(OAc)2, tri-o-tolylphosphine, DIPEA DMF Reflux or elevated temp Variable Protecting groups used on N-1; installs ethenyl at C-6
Iodination of 6-bromoindazole 6-Bromo-1H-indazole Iodine, KOH DMF Room temp, 3 h ~71 Produces 6-bromo-3-iodo-1H-indazole
Copper-catalyzed iodination 6-Bromo-1H-indazole KI, CuI, tetrabutylammonium iodide, N,N-dimethylethylenediamine 1,4-Dioxane Reflux, 48 h ~85 Produces 6-iodo-1H-indazole; key intermediate

Analytical and Purification Considerations

  • Filtration and washing steps are critical to remove inorganic salts and catalysts.
  • Organic layer washing with aqueous ammonia helps remove acidic impurities.
  • Recrystallization from solvents such as acetonitrile ensures high purity.
  • Reaction monitoring is typically done by thin-layer chromatography (TLC) or HPLC.
  • Characterization includes NMR spectroscopy, mass spectrometry, and melting point determination.

Wirkmechanismus

The mechanism of action of 6-Ethenyl-3-iodo-1H-indazole depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes, receptors, or DNA. The presence of the iodine atom can enhance its binding affinity to certain targets, while the ethenyl group can participate in covalent bonding or other interactions . The exact pathways involved can vary, but they often include inhibition of enzyme activity or modulation of receptor function .

Vergleich Mit ähnlichen Verbindungen

Table 1: Structural and Functional Comparison of Indazole Derivatives

Compound Name Molecular Formula Substituents (Position) CAS/CID Key Synthesis Steps (if reported) Yield Applications References
6-Ethenyl-3-iodo-1H-indazole C₉H₇IN₂ 3-I, 6-CH₂CH₂ Not Available Not Reported N/A Research/Medicinal Chemistry (hypothesized) -
6-Iodo-3-methyl-1H-indazole C₈H₇IN₂ 3-CH₃, 6-I CID 27274673 Not Detailed N/A Structural studies, collision cross-section analysis
6-Iodo-1H-indazole C₇H₅IN₂ 6-I, 3-H 261953-36-0 Not Detailed N/A Pesticide/pharmaceutical intermediates
3-Iodo-6-methoxy-1H-indazole C₈H₆IN₂O 3-I, 6-OCH₃ 936138-17-9 Not Detailed N/A Potential kinase inhibitor intermediates
6-[(Ethylthio)methyl]-1H-indazole C₁₀H₁₂N₂S 6-(CH₂SEt), 3-H Not Provided Bromination + Ethylthiol substitution 70% Synthetic intermediate

Key Findings:

Substituent Effects on Reactivity and Applications Iodine Substitution: The presence of iodine at position 3 (as in 6-Ethenyl-3-iodo-1H-indazole and 3-Iodo-6-methoxy-1H-indazole) introduces steric bulk and electron-withdrawing effects, which may enhance stability and facilitate cross-coupling reactions (e.g., Suzuki-Miyaura) for further derivatization . Ethenyl vs. Ethylthio Functionalization: The ethylthio group in 6-[(Ethylthio)methyl]-1H-indazole demonstrates the utility of sulfur-containing substituents in modulating lipophilicity and bioavailability, though its synthesis requires harsh bromination conditions (33% HBr in acetic acid) .

Applications

  • Iodinated indazoles (e.g., 6-Iodo-1H-indazole) are frequently employed as intermediates in pharmaceuticals and agrochemicals due to iodine’s role as a leaving group in nucleophilic aromatic substitution .
  • Methoxy-substituted derivatives (e.g., 3-Iodo-6-methoxy-1H-indazole) are hypothesized to exhibit enhanced binding affinity in kinase inhibition, leveraging the electron-donating methoxy group for hydrogen bonding .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.